

# Sofosbuvir impurity K CAS number and molecular formula

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## Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125

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## An In-Depth Technical Guide to Sofosbuvir Impurity K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sofosbuvir impurity K**, a known diastereoisomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. This document details its chemical identity, and available physicochemical properties, and outlines relevant experimental protocols for its analysis.

## Core Data Presentation

**Sofosbuvir impurity K** is chemically defined by the following identifiers and properties.

Parameter	Value	Reference
CAS Number	1496552-51-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>22</sub> H <sub>29</sub> ClN <sub>3</sub> O <sub>9</sub> P	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	545.91 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Description	A diastereoisomer of Sofosbuvir.	<a href="#">[1]</a> <a href="#">[2]</a>

Table 1: Chemical Identification of **Sofosbuvir Impurity K**

Property	Value	Reference
Topological Polar Surface Area (TPSA)	158.18 Å <sup>2</sup>	[3]
logP	1.9258	[3]
Hydrogen Bond Acceptors	10	[3]
Hydrogen Bond Donors	3	[3]
Rotatable Bonds	10	[3]
Purity (Commercially Available)	≥98%	[3]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL, 4.58 mM).	[2]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Table 2: Physicochemical and Handling Properties of **Sofosbuvir Impurity K**

## Experimental Protocols

The analysis of Sofosbuvir and its impurities, including impurity K, relies on robust chromatographic and spectroscopic techniques. While specific validated protocols for the quantification of impurity K are not readily available in the public domain, the following methodologies, adapted from studies on Sofosbuvir and its degradation products, are highly relevant.

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Sofosbuvir and its related substances.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid.[4]
- Flow Rate: Typically 1.0 mL/min.[4]
- Detection: UV detection at 261 nm, the maximum absorbance wavelength for Sofosbuvir.[4]
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 50  $\mu$ g/mL).[4] The solution should be sonicated to ensure complete dissolution and filtered before injection.

## Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is an absolute quantification method that can be used to determine the purity of reference standards. Both  $^1\text{H}$ -qNMR and  $^{31}\text{P}$ -qNMR are applicable to organophosphorus compounds like Sofosbuvir and its impurities.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: An aprotic deuterated solvent such as dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) is preferred to avoid issues with deuterium exchange that can occur with protic solvents like methanol- $\text{d}_4$ . [5][6]
- Internal Standard: A certified reference material with a known purity is required. For  $^1\text{H}$ -qNMR, a common internal standard is maleic acid. For  $^{31}\text{P}$ -qNMR, phosphonoacetic acid (PAA) can be used.[5][6]
- Procedure:
  - Accurately weigh the sample and the internal standard into an NMR tube.

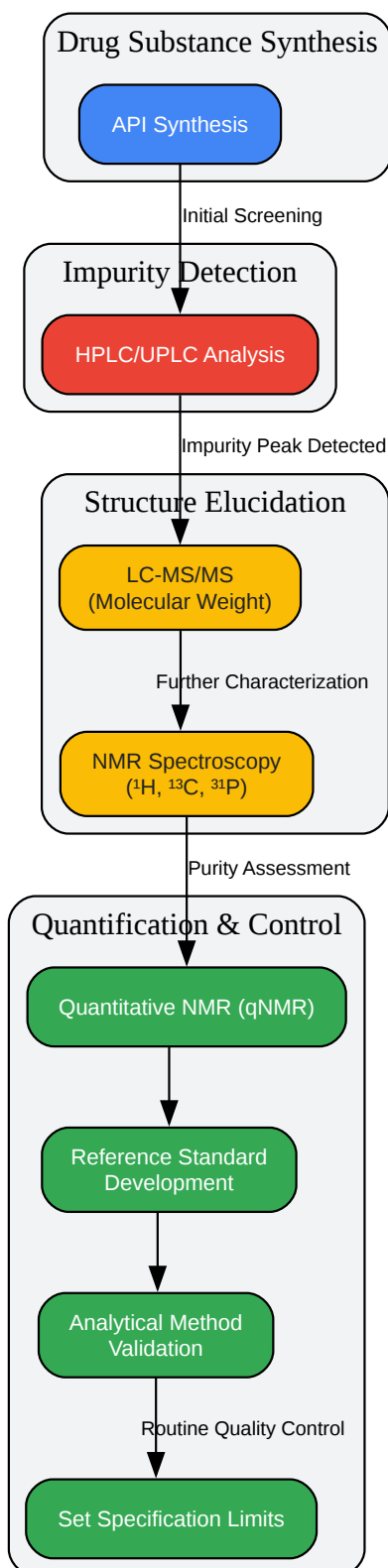
- Add a known volume of the deuterated solvent.
- Acquire the NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
- Calculate the purity of the sample by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

## Synthesis of Sofosbuvir Impurities

A general method for the synthesis of Sofosbuvir impurities involves a multi-step reaction process. A patented method describes a six-step synthesis to obtain Sofosbuvir impurities with a purity of over 99%. While the specifics for impurity K are not detailed, the general approach involves the use of intermediates and various reaction conditions with controlled molar ratios of reactants, bases, and acids, and defined reaction times.<sup>[7]</sup> The purification of the final product is a critical step to achieve high purity.

## Mandatory Visualizations

As no specific biological signaling pathways involving **Sofosbuvir impurity K** have been documented, the following diagram illustrates a logical workflow for the identification and characterization of pharmaceutical impurities, which is a critical process in drug development and quality control.



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